

# Spectroscopic Profile of (6-phenylpyridin-3-yl)boronic acid: A Technical Guide

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## Compound of Interest

Compound Name: (6-phenylpyridin-3-yl)boronic Acid

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This technical guide provides a comprehensive overview of the spectroscopic data for **(6-phenylpyridin-3-yl)boronic acid**, a key building block in medicinal chemistry and materials science. This document outlines the expected spectroscopic characteristics based on known data for analogous arylboronic acids and provides detailed experimental protocols for acquiring such data.

## Core Spectroscopic Data

The quantitative data presented below are predicted values based on the analysis of similar arylboronic acid structures. These tables are intended to serve as a reference for the characterization of **(6-phenylpyridin-3-yl)boronic acid**.

### Table 1: Predicted $^1\text{H}$ NMR Spectroscopic Data

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~8.90	s	1H	H-2 (pyridine)
~8.20	d	1H	H-4 (pyridine)
~8.00	d	2H	H-2', H-6' (phenyl)
~7.80	d	1H	H-5 (pyridine)
~7.50-7.40	m	3H	H-3', H-4', H-5' (phenyl)
~8.30 (broad s)	-	2H	B(OH) <sub>2</sub>

Solvent: DMSO-d<sub>6</sub>

**Table 2: Predicted <sup>13</sup>C NMR Spectroscopic Data**

Chemical Shift ( $\delta$ ) ppm	Assignment
~160	C-6 (pyridine)
~150	C-2 (pyridine)
~145	C-4 (pyridine)
~138	C-1' (phenyl)
~135	C-5 (pyridine)
~130	C-4' (phenyl)
~129	C-3', C-5' (phenyl)
~127	C-2', C-6' (phenyl)
Not Observed	C-3 (pyridine, C-B)

Solvent: DMSO-d<sub>6</sub>. Note: The carbon atom attached to boron is often not observed or appears as a very broad signal due to quadrupolar relaxation.

### Table 3: Predicted Mass Spectrometry Data

m/z	Ion
199.08	[M] <sup>+</sup> (as C <sub>11</sub> H <sub>10</sub> <sup>11</sup> BNO <sub>2</sub> )
198.08	[M] <sup>+</sup> (as C <sub>11</sub> H <sub>10</sub> <sup>10</sup> BNO <sub>2</sub> )
200.08	[M+H] <sup>+</sup>
222.06	[M+Na] <sup>+</sup>

Ionization Mode: Electrospray Ionization (ESI), Positive Mode

### Table 4: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3600-3200	Strong, Broad	O-H stretch (B(OH) <sub>2</sub> )
~3100-3000	Medium	Aromatic C-H stretch
~1600	Medium	Aromatic C=C stretch
~1400-1300	Strong	B-O stretch
~1100	Medium	B-C stretch
~800-700	Strong	Aromatic C-H bend (out-of-plane)

Technique: Attenuated Total Reflectance (ATR)

## Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and purity of **(6-phenylpyridin-3-yl)boronic acid**.

Methodology:

- Sample Preparation:

- Dissolve approximately 5-10 mg of the solid **(6-phenylpyridin-3-yl)boronic acid** in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub>, Methanol-d<sub>4</sub>).
- Transfer the solution to a 5 mm NMR tube.
- Ensure the sample is fully dissolved to avoid peak broadening. Boronic acids have a tendency to form oligomers, which can result in poor spectral resolution; using a solvent like methanol-d<sub>4</sub> can help mitigate this by forming the dimethyl ester in situ.[\[1\]](#)

- Instrument Parameters (<sup>1</sup>H NMR):

- Spectrometer: 400 MHz or higher field instrument.
- Pulse Sequence: Standard single-pulse sequence.
- Acquisition Time: ~2-4 seconds.
- Relaxation Delay: 1-5 seconds.
- Number of Scans: 16-64, depending on sample concentration.
- Temperature: 298 K.[\[2\]](#)

- Instrument Parameters (<sup>13</sup>C NMR):

- Spectrometer: 100 MHz or higher.
- Pulse Sequence: Proton-decoupled pulse sequence.
- Acquisition Time: ~1-2 seconds.
- Relaxation Delay: 2-5 seconds.
- Number of Scans: 1024 or more, as <sup>13</sup>C has a low natural abundance.
- Temperature: 298 K.[\[2\]](#)

- Data Processing:
  - Apply a Fourier transform to the Free Induction Decay (FID).
  - Phase correct the spectrum.
  - Calibrate the chemical shifts to the residual solvent peak (e.g., DMSO-d<sub>6</sub> at 2.50 ppm for <sup>1</sup>H and 39.52 ppm for <sup>13</sup>C).
  - Integrate the peaks in the <sup>1</sup>H NMR spectrum.

## Mass Spectrometry (MS)

Objective: To confirm the molecular weight and elemental formula of **(6-phenylpyridin-3-yl)boronic acid**.

Methodology:

- Sample Preparation:
  - Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent such as methanol or acetonitrile.[3]
  - Further dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase solvent.[3]
  - Filter the final solution through a 0.22 µm syringe filter if any particulate matter is present.
- Instrumentation (LC-MS with ESI):
  - Liquid Chromatography (LC):
    - Column: C18 reverse-phase column.
    - Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid is commonly used for good ionization.
    - Flow Rate: 0.2-0.5 mL/min.

- Mass Spectrometer (MS):
  - Ionization Source: Electrospray Ionization (ESI) in positive ion mode.[\[4\]](#)
  - Mass Analyzer: Time-of-Flight (TOF) or Orbitrap for high-resolution mass accuracy.
  - Scan Range: m/z 50-500.
- Data Analysis:
  - Identify the peak corresponding to the molecular ion ( $[M]^+$ ), the protonated molecule ( $[M+H]^+$ ), and any other adducts (e.g.,  $[M+Na]^+$ ).
  - Compare the measured accurate mass to the calculated exact mass to confirm the elemental composition. The molecular formula of **(6-phenylpyridin-3-yl)boronic acid** is  $C_{11}H_{10}BNO_2$ .[\[5\]](#)

## Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **(6-phenylpyridin-3-yl)boronic acid**.

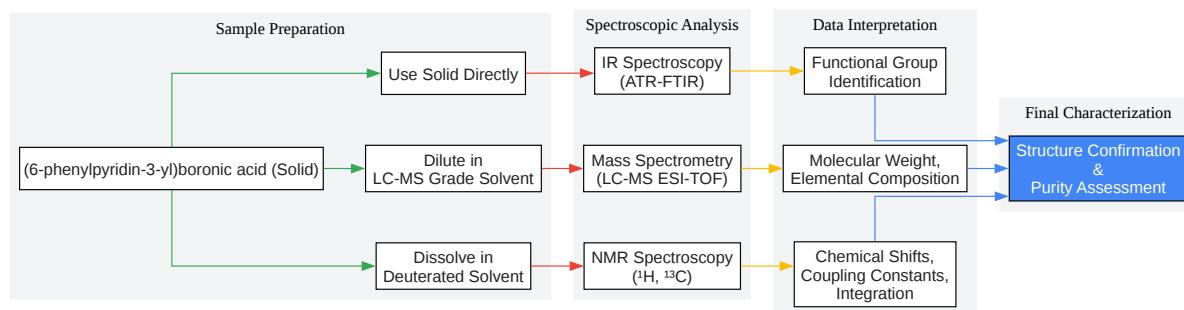
Methodology:

- Sample Preparation (ATR-FTIR):
  - Place a small amount of the solid sample directly onto the ATR crystal.[\[6\]](#)
  - Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.
- Instrumentation (ATR-FTIR):
  - Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
  - Crystal: A diamond or germanium crystal is commonly used.
  - Scan Range:  $4000-400\text{ cm}^{-1}$ .

- Resolution: 4 cm<sup>-1</sup>.
- Number of Scans: 16-32.
- Data Collection and Analysis:
  - Collect a background spectrum of the clean, empty ATR crystal.
  - Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.
  - Identify the characteristic absorption bands for the functional groups present, such as O-H, C-H (aromatic), C=C (aromatic), B-O, and B-C stretches.[\[7\]](#)

## Visualized Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of **(6-phenylpyridin-3-yl)boronic acid**.



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Caption: Workflow for the spectroscopic characterization of **(6-phenylpyridin-3-yl)boronic acid**.

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